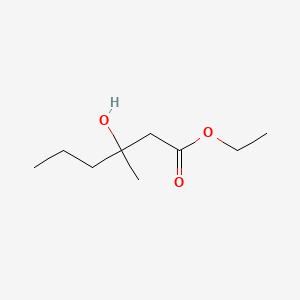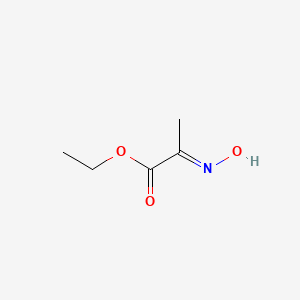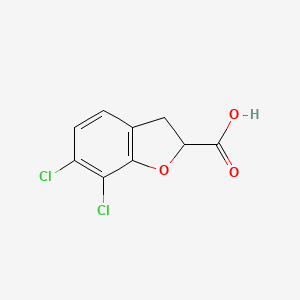![molecular formula C20H18O8 B1609751 Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate CAS No. 36978-36-6](/img/structure/B1609751.png)
Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate
Overview
Description
Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate (TMB) is a highly versatile and widely used compound in scientific research. TMB is a fluorescent probe that is commonly used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Scientific Research Applications
Novel Complexes Construction
A study by Sun et al. (2010) explored the use of a polycarboxylate ligand, biphenyl-3,3′,4,4′-tetracarboxylic acid, with different flexible bis(imidazole) ligands to react with metal ions under hydrothermal conditions. This resulted in the isolation of six new metal–organic frameworks (MOFs) with diverse structures ranging from 1D, 2D to 3D. These compounds demonstrated how coordination modes of anions and the structural characteristics of flexible ligands play a crucial role in constructing complex architectures (Li-Xin Sun et al., 2010).
Photoluminescence
Another research focus is on the photoluminescent properties of coordination polymers. Su et al. (2017) synthesized a luminescent three-dimensional coordination polymer using 1,1'-biphenyl-2,2',4,4'-tetracarboxylate and 1,4-bis(1H-imidazol-1-yl)benzene ligands. This polymer exhibits blue photoluminescence, representing a promising candidate for a thermally stable and solvent-resistant blue fluorescent material (F. Su et al., 2017).
Material Synthesis and Characterization
The synthesis and structural characterization of related compounds have been a significant area of interest. Shiotani et al. (2001) reported on the catalytic hydrogenation of tetramethyl biphenyl-3,3′,4,4′-tetracarboxylate, leading to the isolation of cis isomers as crystals. Their structures were determined by single-crystal x-ray diffraction, supported by NMR data (Akinori Shiotani, 2001).
Catalysis and Polymerization
Research into the catalytic applications and polymerization capabilities of these compounds is also prevalent. Zhang et al. (2012) synthesized a series of alkali metal complexes supported by bulky tetraphenols, which were active catalysts for the ring-opening polymerization of L-lactide, demonstrating good molecular weight control and narrow molecular weight distributions. This study highlights the potential of these complexes in polymer science (Jinjin Zhang et al., 2012).
properties
IUPAC Name |
dimethyl 3-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-9-8-11(10-15(13)19(23)27-3)12-6-5-7-14(18(22)26-2)16(12)20(24)28-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZCUGHNARCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452370 | |
| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-36-6 | |
| Record name | Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)






![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)



